1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid
Description
Properties
IUPAC Name |
1-[[4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]phenyl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5/c31-26(32)22-10-13-28(14-11-22)20-21-2-8-25(9-3-21)35-19-1-12-27-15-17-29(18-16-27)23-4-6-24(7-5-23)30(33)34/h2-9,22H,1,10-20H2,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAZDGVWYZFTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid involves multiple steps, typically starting with the preparation of the piperazine and piperidine intermediates. The nitrophenyl group is introduced through nitration reactions, followed by coupling reactions to attach the piperazine and piperidine units. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid exhibit promising anticancer properties. For instance, the synthesis of propanamide derivatives with piperidine moieties has shown potential as anticancer agents. In studies, these compounds were evaluated for their ability to inhibit cancer cell proliferation, with some derivatives demonstrating significant cytotoxicity against various cancer cell lines .
Case Study:
A study published in the Tropical Journal of Pharmaceutical Research reported the synthesis of new piperidine derivatives that were tested for anticancer activity. The results indicated that certain compounds displayed strong inhibition against human cancer cell lines, suggesting that modifications to the piperidine structure can enhance biological activity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that piperazine and piperidine derivatives often possess antibacterial properties against a range of pathogens.
Case Study:
In a study assessing the antibacterial efficacy of synthesized compounds, derivatives similar to this compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. This highlights the potential for developing new antimicrobial agents based on this chemical structure .
Pain Modulation
The compound's interaction with cannabinoid receptors suggests its utility in pain management. Preliminary studies indicate that it may act as a fatty acid amide hydrolase (FAAH) inhibitor, leading to increased levels of endocannabinoids like anandamide, which are known for their analgesic effects.
Case Study:
A study involving animal models demonstrated that administration of this compound resulted in significant pain relief in models of neuropathic pain. The findings suggest that enhancing endocannabinoid signaling could be an effective strategy for developing new analgesics .
Mechanism of Action
The mechanism of action of 1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the piperazine and piperidine moieties can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Research Implications and Hypotheses
- GPCR/Ion Channel Targeting: The 4-nitrophenylpiperazino group is structurally similar to ligands for serotonin or dopamine receptors (e.g., compounds listed in ). The nitro group may enhance binding to GPCRs through π-π stacking or charge-transfer interactions.
- Antimicrobial Potential: Analogous to quinolonecarboxylic acids (), the target compound’s nitro group could improve activity against resistant bacterial strains.
- Synthetic Feasibility: The propoxybenzyl linker and piperazino group suggest compatibility with stepwise coupling reactions, as seen in the synthesis of quinolone derivatives ().
Biological Activity
1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid, also known by its CAS number 860649-30-5, is a complex organic compound with a molecular formula of C26H34N4O5 and a molecular weight of 482.57 g/mol. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of pain management and neurological disorders.
- Molecular Formula : C26H34N4O5
- Molecular Weight : 482.57 g/mol
- IUPAC Name : 1-[[4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]phenyl]methyl]piperidine-4-carboxylic acid
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in pain modulation and neurotransmission. The presence of the nitrophenyl group enhances its binding affinity to these targets, while the piperazine and piperidine moieties contribute to its pharmacological profile.
Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant analgesic effects. For instance, studies on related piperazine derivatives have shown their efficacy in reducing pain responses in animal models:
- Study Findings : In rat models of neuropathic pain, piperazine derivatives demonstrated a dose-dependent decrease in mechanical allodynia and thermal hyperalgesia, suggesting their potential as analgesics .
Antiviral Activity
Piperazine derivatives have been evaluated for their antiviral properties, particularly against viruses such as HIV and HSV. The following table summarizes some findings regarding the antiviral activity of related compounds:
| Compound Name | Target Virus | Activity Level | Reference |
|---|---|---|---|
| Compound A | HIV-1 | Moderate | |
| Compound B | HSV-1 | Moderate | |
| Compound C | CVB-2 | Moderate |
These studies suggest that modifications in the structure of piperazine compounds can lead to enhanced antiviral activity.
Other Biological Activities
In addition to analgesic and antiviral effects, the compound has also been investigated for:
- Antibacterial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
- Neuroprotective Effects : Some studies indicate that certain piperazine compounds may protect neuronal cells from oxidative stress, contributing to their potential use in neurodegenerative diseases .
Case Studies
A notable case study involved the synthesis and evaluation of several piperazine derivatives for their biological activities. The study reported that specific modifications led to increased potency against both viral and bacterial pathogens. For example, one derivative exhibited a CC50 value (cytotoxic concentration) of 92 μM against Vero-76 cells, indicating its potential for therapeutic applications while maintaining a favorable safety profile .
Q & A
Q. What interdisciplinary approaches enhance research outcomes?
- Collaborative Frameworks :
- Chemistry-Biology : Joint teams for parallel synthesis and high-throughput screening .
- Computational-Experimental : Iterative feedback between DFT calculations and synthetic validation .
- Ethical Practices : Adhere to OECD guidelines for animal studies and data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
